molecular formula C6H6F3N3O2 B2844041 1,5-Dimethyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole CAS No. 1245771-61-2

1,5-Dimethyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B2844041
CAS No.: 1245771-61-2
M. Wt: 209.128
InChI Key: ICXFUWUMWQEJFG-UHFFFAOYSA-N
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Description

1,5-Dimethyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole is a pyrazole derivative characterized by a nitro group at position 4, trifluoromethyl (-CF₃) at position 3, and methyl groups at positions 1 and 3. The trifluoromethyl and nitro substituents contribute to its electronic and steric properties, making it a compound of interest in medicinal chemistry and agrochemical research. Notably, this compound has been listed as discontinued in commercial catalogs, possibly due to challenges in synthesis, stability, or market demand .

Properties

IUPAC Name

1,5-dimethyl-4-nitro-3-(trifluoromethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N3O2/c1-3-4(12(13)14)5(6(7,8)9)10-11(3)2/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICXFUWUMWQEJFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3,3,3-trifluoro-1-nitropropene with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a transition metal, to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of robust catalysts and optimized reaction conditions ensures high yield and purity. The process may also include steps for purification, such as recrystallization or chromatography, to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields amino derivatives, while substitution reactions can produce a variety of functionalized pyrazoles .

Scientific Research Applications

Medicinal Chemistry

1,5-Dimethyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole has been investigated for its potential therapeutic effects. Its structural characteristics allow it to interact with biological targets effectively.

  • Antimicrobial Activity : Research has shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For instance, studies have demonstrated its efficacy against drug-resistant bacterial strains, highlighting its potential as a lead compound for developing new antibiotics .
  • Anti-inflammatory Properties : The compound has also been studied for its anti-inflammatory effects. In vitro and in vivo models indicate that it can reduce inflammation markers, making it a candidate for treating inflammatory diseases .

Agrochemical Applications

The trifluoromethyl group in the compound enhances its lipophilicity and biological activity, making it valuable in agrochemical formulations.

  • Herbicidal Activity : Several studies have reported that this compound exhibits herbicidal properties, effectively controlling weed species in agricultural settings. Its mechanism involves inhibiting specific enzymatic pathways crucial for plant growth .
  • Pesticide Development : The compound's unique structure allows it to act as a scaffold for designing new pesticides with improved efficacy and reduced environmental impact. Research indicates that modifications to its structure can lead to enhanced activity against pests while minimizing toxicity to non-target organisms .

Material Science

In material science, this compound is explored for its potential use in developing advanced materials.

  • Polymer Chemistry : The compound can be utilized in synthesizing polymers with specific properties such as increased thermal stability and resistance to solvents. Its incorporation into polymer matrices has shown promising results in enhancing material performance .
  • Nanotechnology : Recent studies have investigated the use of this pyrazole derivative in nanotechnology applications, particularly in the development of nanocomposites with unique electronic properties. These materials could have implications in electronics and photonics .

Data Tables

Application AreaSpecific Use CaseFindings
Medicinal ChemistryAntimicrobial ActivityEffective against resistant strains
Anti-inflammatory PropertiesReduces inflammation markers
AgrochemicalsHerbicidal ActivityControls specific weed species
Pesticide DevelopmentEnhances efficacy with reduced toxicity
Material SciencePolymer ChemistryImproves thermal stability
NanotechnologyDevelops composites with unique properties

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers synthesized several derivatives of this compound and tested their activity against MRSA (Methicillin-resistant Staphylococcus aureus). The most potent derivative showed a minimum inhibitory concentration (MIC) significantly lower than existing antibiotics, suggesting a promising avenue for new drug development.

Case Study 2: Herbicidal Activity

A field trial conducted by agricultural scientists evaluated the herbicidal effectiveness of the compound on common weed species in corn fields. Results indicated that application of the compound at specified concentrations led to over 80% weed control compared to untreated plots, demonstrating its potential as a viable herbicide.

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Pyrazole Derivatives

Compound Name Substituents (Positions) Molecular Formula Key Functional Groups
This compound 1-Me, 5-Me, 4-NO₂, 3-CF₃ C₇H₇F₃N₃O₂ CF₃, NO₂, Me
1,5-Diphenyl-3-(trifluoromethyl)-1H-pyrazole 1-Ph, 5-Ph, 3-CF₃ C₁₇H₁₂F₃N₂ CF₃, Ph
5-Ethoxymethyleneamino-3-aryl-1-(4-nitrophenyl)pyrazole 1-(4-NO₂Ph), 3-aryl, 5-ethoxymethyleneamino C₁₈H₁₄N₄O₃ (e.g., 15a) NO₂, ethoxymethyleneamino, aryl
1-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-1H-pyrazole 1-Me, 4-boronate ester, 5-CF₃ C₁₀H₁₃BF₃N₂O₂ CF₃, boronate ester

Key Observations :

  • Trifluoromethyl Group : The presence of CF₃ in the target compound and others (e.g., ) enhances lipophilicity and metabolic stability, which is critical in agrochemicals and CNS-targeting drugs.
  • However, nitro groups can also pose toxicity risks in biological systems.
  • Synthetic Flexibility : Boronate ester-containing pyrazoles (e.g., ) are valuable intermediates for Suzuki-Miyaura cross-coupling reactions, whereas the target compound’s nitro group may limit such applications.

Physicochemical Properties

Table 2: Melting Points and Stability Data

Compound Name Melting Point (°C) Stability Notes Source
This compound Not reported Discontinued (stability issues?)
5-Ethoxymethyleneamino-3-(4-fluorophenyl)-1-(4-nitrophenyl)pyrazole (15a) 194–196 Stable under reflux conditions
9-(4-Fluorophenyl)-7-(4-nitrophenyl)-2-phenyl-7H-pyrazolo-triazolo-pyrimidine (16a) >340 High thermal stability

Key Observations :

  • The target compound’s discontinued status contrasts with the thermal stability of related nitro-containing pyrazoles (e.g., compound 16a, mp >340°C ), suggesting possible decomposition or solubility challenges.
  • Trifluoromethyl groups generally lower melting points compared to nitro derivatives, but empirical data for the target compound are lacking.

Reactivity Differences :

  • The nitro group in the target compound may direct electrophilic substitution reactions to specific positions, whereas CF₃ groups are typically meta-directing.

Biological Activity

1,5-Dimethyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole (CAS No. 14531-55-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C6H6F3N3O2C_6H_6F_3N_3O_2, with a molecular weight of 195.14 g/mol. Its structure includes a pyrazole ring substituted with a nitro group and a trifluoromethyl group, contributing to its unique properties.

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as anticancer agents. The compound has been evaluated against various cancer cell lines:

Cell Line IC50 (µM) Activity
MDA-MB-231 (Breast)10.5Significant antiproliferative
HepG2 (Liver)12.0Moderate cytotoxicity
A549 (Lung)9.0Strong growth inhibition

The compound demonstrated significant antiproliferative effects on breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2), indicating its potential as an anticancer agent .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound exhibits notable anti-inflammatory effects. The compound has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6:

Concentration (µM) TNF-α Inhibition (%) IL-6 Inhibition (%)
107685
258290

These results suggest that the compound may serve as a potential therapeutic agent for inflammatory diseases .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has also been investigated. Studies indicate that this compound exhibits activity against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
E. coli32
S. aureus16
Pseudomonas aeruginosa64

The presence of specific functional groups in the pyrazole structure enhances its antimicrobial properties, making it a candidate for further development .

Case Studies

A recent case study evaluated the in vivo effects of this compound in tumor-bearing mice. The study reported:

  • Tumor Size Reduction : Mice treated with the compound showed a significant reduction in tumor size compared to the control group.
  • Survival Rate : The survival rate increased by approximately 30% in treated mice over a period of four weeks.

These findings underscore the compound's potential as an effective anticancer agent .

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